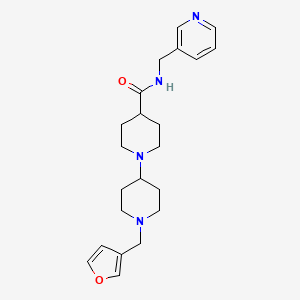![molecular formula C18H18BrN3O8S B5146164 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate (BBG) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBG is a sulfonylurea compound that is known to have a high affinity for the ATP-sensitive potassium (KATP) channels.
Mecanismo De Acción
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate acts as a selective blocker of KATP channels. KATP channels are present in various tissues including the pancreas, heart, and brain. These channels play a crucial role in regulating cellular metabolism and are involved in the pathophysiology of various diseases. By blocking KATP channels, this compound can modulate cellular metabolism and prevent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress. This compound can also increase the expression of neurotrophic factors and promote neurogenesis. Furthermore, this compound can enhance glucose-stimulated insulin secretion and improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has several advantages for lab experiments. It is a selective blocker of KATP channels and does not affect other ion channels. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for administration. This compound can also be toxic at high concentrations and requires careful dosing.
Direcciones Futuras
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has the potential for various therapeutic applications and there are several future directions for research. One direction is to investigate the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of this compound in the treatment of metabolic disorders such as diabetes. Furthermore, this compound can be used as a tool to study the role of KATP channels in various physiological processes.
Métodos De Síntesis
The synthesis of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate involves the reaction of 4-bromobenzylamine with N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycine methyl ester in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization in ethanol.
Aplicaciones Científicas De Investigación
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. This compound has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
(4-bromophenyl)methyl 2-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O8S/c1-29-14-6-7-16(15(8-14)22(25)26)31(27,28)21-9-17(23)20-10-18(24)30-11-12-2-4-13(19)5-3-12/h2-8,21H,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYTONRKKPIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)

![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)

![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)